

ARL 17477: An In-depth Technical Guide for Researchers

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Compound of Interest

Compound Name: ARL 17477

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental data related to **ARL 17477**, a selective neuronal nitric oxide synthase (nNOS) inhibitor.

Core Chemical and Physical Properties

ARL 17477, also known by its chemical name N-[4-[2-[[[3-Chlorophenyl)methyl]amino]ethyl]phenyl]-2-thiophenecarboxamide dihydrochloride, is a potent and selective inhibitor of the neuronal isoform of nitric oxide synthase. Its fundamental properties are summarized below.

Property	Value
Chemical Formula	C ₂₀ H ₂₀ ClN ₃ S·2HCl
Molecular Weight	442.83 g/mol
CAS Number	866914-87-6
Appearance	Powder
Solubility	Soluble to 50 mM in water and to 100 mM in DMSO.
Purity	≥98%
Storage	Desiccate at room temperature.
SMILES String	<chem>ClC1=CC=CC(CNCCC2=CC=C(NC(C3=CC=C(S3)=O)C=C2)=C1.Cl.Cl</chem>
InChI Key	SOXBYIKSUDXMIE-UHFFFAOYSA-N

Mechanism of Action and Biological Activity

ARL 17477 is a selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme responsible for the production of nitric oxide (NO) in neuronal tissues. NO is a critical signaling molecule involved in various physiological and pathological processes, including neurotransmission and cerebrovascular regulation.^[1] In conditions such as cerebral ischemia, overactivation of nNOS can lead to excessive NO production, contributing to excitotoxicity and neuronal damage.

ARL 17477 demonstrates significant selectivity for nNOS over the endothelial isoform (eNOS), which plays a protective role in maintaining cerebral blood flow.^[2] This selectivity is crucial for its neuroprotective effects.

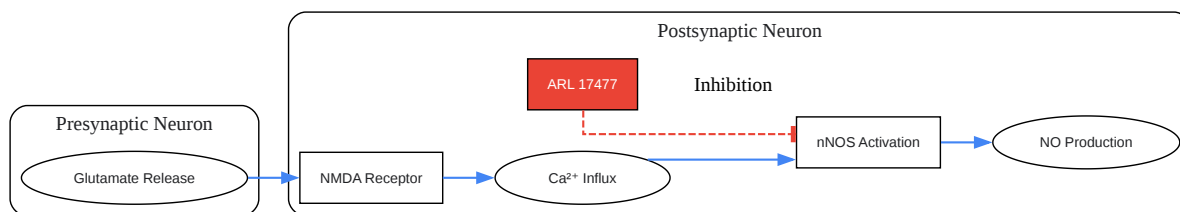
Quantitative Data on Biological Activity

Parameter	Value	Species/Assay System
IC ₅₀ (nNOS)	1 µM	In vitro enzyme assay[3][2]
IC ₅₀ (eNOS)	17 µM	In vitro enzyme assay[3][2]
Infarct Volume Reduction	53% at 1 mg/kg, i.v.	Rat model of transient middle cerebral artery occlusion[4]
23% at 3 mg/kg, i.v.	Rat model of transient middle cerebral artery occlusion[4]	
6.5% at 10 mg/kg, i.v.	Rat model of transient middle cerebral artery occlusion[4]	
Effect on rCBF	No significant change at 1 and 3 mg/kg	Rat brain[4]
27% decrease at 10 mg/kg	Rat brain[4]	
Cortical NOS Activity Reduction	45% at 1 mg/kg	Rat cortex, 3 hours post-administration[4]
63% at 3 mg/kg	Rat cortex, 3 hours post-administration[4]	
91% at 10 mg/kg	Rat cortex, 3 hours post-administration[4]	
Pharmacokinetics	Half-life of < 30 min	In pig plasma

Recent research has also uncovered a secondary, nNOS-independent mechanism of action for **ARL 17477**. It has been shown to inhibit the autophagy-lysosomal system, which may contribute to its observed anti-cancer properties in preclinical studies.[4]

Signaling Pathways

The primary signaling pathway affected by **ARL 17477** is the neuronal nitric oxide synthase pathway. In response to stimuli such as glutamate receptor activation, intracellular calcium levels rise, leading to the activation of nNOS and the subsequent production of nitric oxide. NO then diffuses to adjacent cells, where it can have various downstream effects.



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nNOS Signaling Pathway Inhibition by **ARL 17477**

Experimental Protocols

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol describes the induction of focal cerebral ischemia in rats to evaluate the neuroprotective effects of **ARL 17477**.

Materials:

- Male Wistar or Sprague-Dawley rats (250-300g)
- Anesthesia (e.g., isoflurane)
- 4-0 nylon monofilament with a silicone-coated tip
- Surgical instruments
- Heating pad to maintain body temperature

Procedure:

- Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

- Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
- Ligate the distal ECA.
- Temporarily clamp the CCA and ICA.
- Make a small incision in the ECA stump.
- Introduce the silicone-coated 4-0 nylon monofilament through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the carotid bifurcation.
- After the desired occlusion period (e.g., 2 hours for transient MCAO), withdraw the filament to allow for reperfusion. For permanent MCAO, the filament is left in place.
- Suture the incision and allow the animal to recover.

Measurement of Infarct Volume using TTC Staining

This method is used to quantify the extent of ischemic brain injury.

Materials:

- 2,3,5-triphenyltetrazolium chloride (TTC) solution (2% in phosphate-buffered saline)
- Rat brain slicer matrix
- Digital scanner or camera
- Image analysis software (e.g., ImageJ)

Procedure:

- At a predetermined time point after MCAO (e.g., 24 or 48 hours), euthanize the rat and perfuse transcardially with saline.
- Carefully remove the brain.

- Slice the brain into 2 mm coronal sections using a brain matrix.
- Immerse the brain slices in a 2% TTC solution at 37°C for 15-30 minutes in the dark.
- Viable tissue will stain red, while the infarcted tissue will remain white.
- Capture high-resolution images of the stained sections.
- Using image analysis software, measure the area of the infarct and the total area of the ipsilateral and contralateral hemispheres for each slice.
- Calculate the infarct volume, often with a correction for edema.

In Vitro Assay: Neuronal Nitric Oxide Synthase (nNOS) Activity

This protocol outlines a method to determine the inhibitory activity of **ARL 17477** on nNOS.

Materials:

- Purified nNOS enzyme or brain tissue homogenate
- Assay buffer (e.g., containing Tris-HCl, EDTA, and CaCl₂)
- L-arginine (substrate)
- NADPH (cofactor)
- [³H]-L-arginine (radiolabeled substrate)
- **ARL 17477** at various concentrations
- Scintillation counter

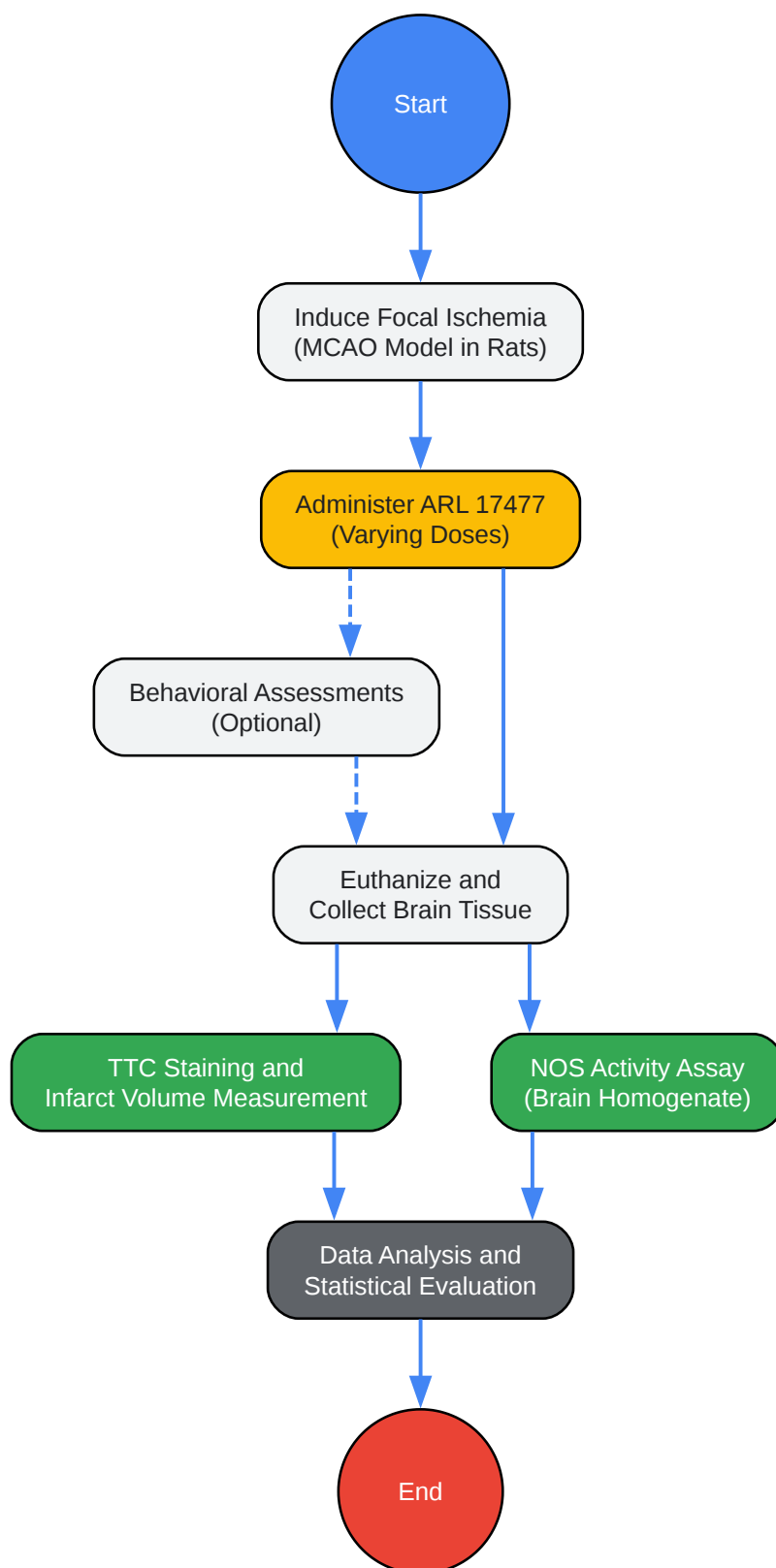
Procedure:

- Prepare reaction mixtures containing assay buffer, NADPH, and [³H]-L-arginine.
- Add different concentrations of **ARL 17477** to the respective reaction tubes.

- Initiate the reaction by adding the nNOS enzyme or tissue homogenate.
- Incubate the reactions at 37°C for a specified time (e.g., 15-30 minutes).
- Stop the reaction by adding a stop buffer (e.g., containing EDTA).
- The conversion of [³H]-L-arginine to [³H]-L-citrulline is measured using a scintillation counter after separating the product from the substrate via ion-exchange chromatography.
- The IC₅₀ value is calculated by plotting the percentage of inhibition against the concentration of **ARL 17477**.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective efficacy of **ARL 17477**.



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Typical Experimental Workflow for **ARL 17477** Evaluation

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